Phenol, 3-bromo-2,4,6-triiodo- Phenol, 3-bromo-2,4,6-triiodo-
Brand Name: Vulcanchem
CAS No.: 124311-19-9
VCID: VC14129129
InChI: InChI=1S/C6H2BrI3O/c7-4-2(8)1-3(9)6(11)5(4)10/h1,11H
SMILES:
Molecular Formula: C6H2BrI3O
Molecular Weight: 550.70 g/mol

Phenol, 3-bromo-2,4,6-triiodo-

CAS No.: 124311-19-9

Cat. No.: VC14129129

Molecular Formula: C6H2BrI3O

Molecular Weight: 550.70 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 3-bromo-2,4,6-triiodo- - 124311-19-9

Specification

CAS No. 124311-19-9
Molecular Formula C6H2BrI3O
Molecular Weight 550.70 g/mol
IUPAC Name 3-bromo-2,4,6-triiodophenol
Standard InChI InChI=1S/C6H2BrI3O/c7-4-2(8)1-3(9)6(11)5(4)10/h1,11H
Standard InChI Key JANLOHOAQTVPQZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1I)Br)I)O)I

Introduction

Chemical Structure and Nomenclature

The molecular formula of 3-bromo-2,4,6-triiodophenol is C₆H₂BrI₃O, with a molecular weight of 550.70 g/mol. Its IUPAC name is 3-bromo-2,4,6-triiodophenol, and it is structurally related to other halogenated phenols such as 2,4,6-triiodophenol (C₆H₃I₃O) and 2,4,6-tribromophenol (C₆H₃Br₃O). The presence of both bromine and iodine substituents introduces steric and electronic effects that influence reactivity and stability .

Structural Comparison with Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
3-Bromo-2,4,6-triiodophenolC₆H₂BrI₃O550.70Mixed bromo/iodo substitution
2,4,6-TriiodophenolC₆H₃I₃O471.80Potent LTB4 inhibitor, apoptosis inducer
2,4,6-TribromophenolC₆H₃Br₃O330.80Fungicide, wood preservative

Synthesis and Manufacturing

The synthesis of 3-bromo-2,4,6-triiodophenol typically involves sequential halogenation steps. A plausible route, inferred from analogous methodologies 10, includes:

Halogenation Sequence

  • Iodination of Phenol:
    Phenol undergoes electrophilic iodination using iodine monochloride (ICl) or iodine in the presence of oxidizing agents (e.g., HNO₃) to yield 2,4,6-triiodophenol .

    Phenol+3 I2Oxidizing Agent2,4,6-Triiodophenol\text{Phenol} + 3\ \text{I}_2 \xrightarrow{\text{Oxidizing Agent}} \text{2,4,6-Triiodophenol}
  • Bromination at the 3-Position:
    Selective bromination of 2,4,6-triiodophenol is achieved using bromine (Br₂) in a non-polar solvent (e.g., dichloromethane) under controlled conditions. The electron-withdrawing iodine substituents direct bromination to the remaining para/ortho positions 10.

    2,4,6-Triiodophenol+Br23-Bromo-2,4,6-triiodophenol\text{2,4,6-Triiodophenol} + \text{Br}_2 \rightarrow \text{3-Bromo-2,4,6-triiodophenol}

Challenges in Synthesis

  • Regioselectivity: Ensuring bromination occurs exclusively at the 3-position requires precise control of reaction conditions (temperature, solvent polarity) .

  • Purification: Separation from polybrominated byproducts (e.g., 2,3,4,6-tetrabromo derivatives) necessitates chromatographic techniques .

Physical and Chemical Properties

Physical Properties

  • Melting Point: Estimated 160–165°C (based on analogues ).

  • Density: ~3.0 g/cm³ (higher than 2,4,6-tribromophenol (2.8 g/cm³) due to iodine’s larger atomic radius ).

  • Solubility: Insoluble in water; soluble in organic solvents (DMSO, DMF) .

Chemical Reactivity

  • Acidity: The hydroxyl group has a pKa of ~6.5 (similar to 2,4,6-triiodophenol ).

  • Oxidative Stress Induction: Generates reactive oxygen species (ROS) in cellular systems, analogous to 2,4,6-triiodophenol .

  • Electrophilic Substitution: The electron-deficient aromatic ring undergoes further halogenation or nitration at activated positions10.

Biological Activity and Applications

Environmental and Industrial Uses

  • Disinfection Byproduct: Forms during chlorination of iodine-containing wastewater, posing ecological risks .

  • Flame Retardant Intermediate: Potential precursor for brominated/iodinated epoxy resins .

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